molecular formula C8H5BrN2O B12361767 7-bromo-4aH-quinazolin-4-one

7-bromo-4aH-quinazolin-4-one

Cat. No.: B12361767
M. Wt: 225.04 g/mol
InChI Key: FLGPFBOKJURNNL-UHFFFAOYSA-N
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Description

7-bromo-4aH-quinazolin-4-one: is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core with a bromine atom at the 7th position, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4aH-quinazolin-4-one typically involves the condensation of anthranilic acid with orthoesters and ammonium acetate. One common method is the Niementowski reaction, where anthranilic acid reacts with formamide at elevated temperatures to form the quinazolinone core . The bromination at the 7th position can be achieved using bromine or N-bromosuccinimide under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions: 7-bromo-4aH-quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 7-substituted quinazolinone derivatives with different functional groups.

Scientific Research Applications

Chemistry: 7-bromo-4aH-quinazolin-4-one is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: The compound has shown potential in various biological applications, including:

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 7-bromo-4aH-quinazolin-4-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors involved in disease pathways . The bromine atom at the 7th position can enhance its binding affinity to these targets, leading to increased biological activity . The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

    Quinazolin-4-one: The parent compound without the bromine substitution.

    6-bromo-quinazolin-4-one: A similar compound with the bromine atom at the 6th position.

    2-methyl-quinazolin-4-one: A derivative with a methyl group at the 2nd position.

Uniqueness: 7-bromo-4aH-quinazolin-4-one is unique due to the presence of the bromine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

7-bromo-4aH-quinazolin-4-one

InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4,6H

InChI Key

FLGPFBOKJURNNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC=NC(=O)C21)Br

Origin of Product

United States

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